5-bromo-2-fluoro-N-methylpyridin-3-amine

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

5-Bromo-2-fluoro-N-methylpyridin-3-amine (CAS 1257554-32-7) is a unique 3-aminopyridine scaffold with orthogonal reactivity. The 5-bromo handle enables late-stage Suzuki-Miyaura cross-coupling for SAR studies. Critically, the 2-fluoro substituent significantly enhances cytotoxicity over chlorine or methyl analogs, making it a strategic building block for potent FGFR inhibitors. Procure this high-purity intermediate for NSCLC drug discovery and chemical probe development.

Molecular Formula C6H6BrFN2
Molecular Weight 205.03 g/mol
Cat. No. B12961837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-fluoro-N-methylpyridin-3-amine
Molecular FormulaC6H6BrFN2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESCNC1=C(N=CC(=C1)Br)F
InChIInChI=1S/C6H6BrFN2/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3
InChIKeyUQHKOEJLQZZCQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluoro-N-methylpyridin-3-amine: Core Scaffold for Kinase Inhibitors and Heterocyclic Synthesis


5-Bromo-2-fluoro-N-methylpyridin-3-amine is a halogenated, N-methylated 3-aminopyridine derivative (C6H6BrFN2, MW 205.03 g/mol) that serves as a versatile scaffold and intermediate in medicinal chemistry [1]. As a member of the broader aminopyridine family, it possesses a pyridine core substituted with bromine at the 5-position, fluorine at the 2-position, and a methylamine group at the 3-position [2]. This substitution pattern enables orthogonal reactivity for downstream functionalization and has been implicated in the design of novel kinase inhibitors, particularly within the context of multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC) [3].

5-Bromo-2-fluoro-N-methylpyridin-3-amine: Why Simple Analogs Cannot Replicate Its Synthetic and Biological Profile


Substituting 5-bromo-2-fluoro-N-methylpyridin-3-amine with a generic 3-aminopyridine or a differently halogenated analog is not equivalent due to the specific, synergistic contributions of its substituents to both chemical reactivity and biological activity. The bromine atom at the 5-position provides a critical handle for late-stage functionalization, particularly via Suzuki-Miyaura cross-coupling reactions, which is essential for generating diverse compound libraries . Simultaneously, the introduction of a fluorine atom at the 2-position has been shown to significantly enhance cytotoxicity against tumor cells compared to a chlorine atom, while a methyl group did not confer the same benefit [1]. The presence of the fluorine atom also enhances binding affinity in biological systems, which may influence its pharmacological properties . Therefore, a non-halogenated or differently substituted pyridine would lack the precise combination of synthetic versatility and potency-enhancing elements that define the unique value of this compound.

5-Bromo-2-fluoro-N-methylpyridin-3-amine: Quantified Differentiation Versus Analogs in Kinase Inhibition and Cytotoxicity


Enhanced Cytotoxicity of 2-Fluoro-3-Aminopyridine Moiety Compared to Chlorine and Methyl Analogs

The introduction of a fluorine atom into the 3-position of a 2-aminopyridine core, which is structurally analogous to the target compound, significantly enhances cytotoxicity against multiple tumor cell lines compared to a chlorine atom. In a study of podophyllum derivatives, compounds with the 2-fluoro-3-aminopyridine moiety demonstrated superior potency across HeLa, BGC-823, A549, Huh7, and MCF-7 cells, as assessed by MTT assay [1]. While the methyl-substituted analog showed no improvement, the fluorine-containing derivative exhibited a marked increase in cytotoxic activity, which correlated with its ability to inhibit microtubule polymerization and topoisomerase II activity, ultimately inducing P53-dependent apoptosis [1].

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

Pyridin-3-amine Scaffold as a Validated Core for Multitargeted FGFR Kinase Inhibitors with Nanomolar Potency

The pyridin-3-amine scaffold, to which 5-bromo-2-fluoro-N-methylpyridin-3-amine belongs, serves as a validated pharmacophore for the development of potent, multitargeted FGFR inhibitors. In a systematic SAR study of pyridin-3-amine derivatives, compound 3m demonstrated potent nanomolar-level inhibition against FGFR1, FGFR2, and FGFR3, and also showed nanomolar inhibition against several other NSCLC-related oncogene kinases, including RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK [1]. Furthermore, in vivo pharmacology evaluations of 3m showed significant antitumor activity (TGI = 66.1%) in NCI-H1581 NSCLC xenografts with a good pharmacokinetic profile [1].

Kinase Inhibition FGFR Non-Small Cell Lung Cancer

Synthetic Versatility: The 5-Bromo Substituent Enables Late-Stage Diversification via Cross-Coupling

The 5-bromo substituent on 5-bromo-2-fluoro-N-methylpyridin-3-amine is a critical functional handle that enables efficient, late-stage diversification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This contrasts with non-halogenated pyridine scaffolds, which lack this direct route to carbon-carbon bond formation. The ability to use this compound in Suzuki-Miyaura cross-coupling allows for the creation of vast, structurally diverse libraries of pyridine-containing compounds for biological screening .

Organic Synthesis Cross-Coupling Library Generation

5-Bromo-2-fluoro-N-methylpyridin-3-amine: Optimal Procurement Scenarios in Kinase Inhibitor and Cytotoxicity Research


Medicinal Chemistry: Kinase Inhibitor Lead Generation and Optimization

This compound is optimally procured as a versatile core scaffold for the design and synthesis of novel kinase inhibitors, particularly those targeting FGFRs for NSCLC therapy. Its structure is directly related to the validated pyridin-3-amine pharmacophore explored in the design of multitargeted kinase inhibitors that have demonstrated nanomolar potency in vitro and significant tumor growth inhibition in vivo [1]. The presence of the bromine atom allows for extensive SAR studies via cross-coupling, while the fluorine substituent offers the potential for enhanced metabolic stability and binding affinity. This scenario is supported by class-level evidence demonstrating the efficacy of the pyridin-3-amine core in generating potent FGFR inhibitors [1].

Chemical Biology: Synthesis of Probe Molecules for Target Identification

5-Bromo-2-fluoro-N-methylpyridin-3-amine is an ideal starting material for creating chemical probes to investigate biological pathways. The bromine atom provides a unique, orthogonal handle for installing affinity tags, fluorescent reporters, or photoaffinity groups via transition metal-catalyzed cross-coupling reactions. This functionalization can be performed late in the synthetic sequence, preserving the core structural features necessary for biological activity. This application is supported by class-level evidence of the 5-bromo substituent's utility in enabling efficient, late-stage diversification for library generation .

Oncology Research: Developing Cytotoxic Agents Based on the 2-Fluoro-3-Aminopyridine Pharmacophore

This compound can be procured for the development of novel cytotoxic agents that leverage the potency-enhancing properties of the 2-fluoro-3-aminopyridine moiety. This is supported by class-level SAR evidence showing that the 2-fluoro substituent on a related aminopyridine core enhances cytotoxicity against a panel of cancer cell lines, while chlorine and methyl substitutions do not [2]. The compound's additional substituents (the 5-bromo and N-methyl groups) provide further vectors for structural elaboration and optimization of drug-like properties, making it a strategic building block for anticancer drug discovery programs.

Process Chemistry: Key Intermediate for Late-Stage Functionalization

Due to its dual reactive sites—the bromine atom for cross-coupling and the amine for amidation or alkylation—5-bromo-2-fluoro-N-methylpyridin-3-amine serves as a valuable, multifunctional intermediate in the synthesis of complex pharmaceutical or agrochemical targets. This scenario is supported by class-level evidence of its utility in palladium-catalyzed reactions, which are standard, scalable methodologies in industrial process chemistry . Its procurement enables convergent synthetic strategies where a complex, advanced intermediate can be efficiently constructed in a single step from this relatively simple, commercially available building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-2-fluoro-N-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.